1-bromo-10-(tert-butoxy)decane chemical structure and properties
1-bromo-10-(tert-butoxy)decane chemical structure and properties
An In-depth Technical Guide to 1-bromo-10-(tert-butoxy)decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linker for Advanced Synthesis
1-bromo-10-(tert-butoxy)decane is a specialized bifunctional organic molecule designed for advanced applications in chemical synthesis, surface chemistry, and materials science. Its structure is characterized by a ten-carbon aliphatic chain, which is terminated at one end by a reactive primary bromine atom and at the other by a sterically hindered and chemically robust tert-butoxy ether group. This unique arrangement makes it an invaluable tool, serving as a molecular linker or spacer that can be selectively functionalized at either end. The primary bromide offers a reactive site for nucleophilic substitution or organometallic reactions, while the tert-butoxy group provides a stable, non-polar terminus or acts as a protecting group for a hydroxyl functionality, which can be revealed under specific acidic conditions. This guide provides a comprehensive overview of its structure, properties, synthesis, and critical applications for professionals in research and development.
Part 1: Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's structure and physical properties is fundamental to its effective application in experimental design.
Molecular Structure
The molecule consists of a decane backbone, providing a flexible and hydrophobic spacer of a defined length.
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IUPAC Name: 1-bromo-10-((2-methylpropan-2-yl)oxy)decane[2]
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InChI: InChI=1S/C14H29BrO/c1-14(2,3)16-13-11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3[2]
Caption: 2D structure of 1-bromo-10-(tert-butoxy)decane.
Physicochemical Data
The following table summarizes the key physical and chemical properties of the compound. These values are critical for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 87292-03-3 | [1] |
| Molecular Weight | 293.28 g/mol | [1] |
| Monoisotopic Mass | 292.14017 Da | [2] |
| Appearance | Predicted: Colorless to light yellow liquid | [3][4] |
| Predicted XlogP | 5.4 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, hydrocarbons, and chlorinated solvents. | [5] |
Part 2: Synthesis Strategy and Experimental Protocol
The synthesis of 1-bromo-10-(tert-butoxy)decane is not trivial and requires a strategic approach to avoid competing side reactions. The primary challenge lies in the formation of the tert-butyl ether linkage.
Mechanistic Considerations and Synthetic Design
A common initial thought for ether synthesis is the Williamson ether synthesis. However, this method is ill-suited for preparing sterically hindered ethers like tert-butyl ethers.[6][7][8]
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Route A (Ineffective): Reacting an alkoxide with a tertiary halide (e.g., sodium 10-bromodecan-1-oxide with tert-butyl chloride). This pathway fails because the tertiary halide readily undergoes an E2 elimination reaction in the presence of a strong base/nucleophile, yielding isobutylene as the major product.[7][9][10]
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Route B (Ineffective): Reacting a tertiary alkoxide with a primary halide (e.g., potassium tert-butoxide with 1,10-dibromodecane). While the halide is primary, the tert-butoxide is not only a bulky nucleophile but also a very strong, non-nucleophilic base.[11] This strongly favors elimination reactions, and complex product mixtures would be expected.
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Route C (Effective): Acid-Catalyzed Etherification. The most reliable method for forming tert-butyl ethers involves the acid-catalyzed reaction of an alcohol with isobutylene or tert-butanol.[12][13][14] For this synthesis, the logical precursor is 10-bromo-1-decanol . This alcohol can be reacted with an excess of isobutylene or tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the desired tert-butyl ether. This pathway proceeds via a stable tertiary carbocation (tert-butyl cation) intermediate, which is then attacked by the primary alcohol.
Caption: Synthetic workflow for 1-bromo-10-(tert-butoxy)decane.
Illustrative Experimental Protocol
This protocol describes a representative acid-catalyzed synthesis from 10-bromo-1-decanol.
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Reaction Setup: To a solution of 10-bromo-1-decanol (1.0 eq) in an excess of tert-butanol (which acts as both reagent and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) is added dropwise at room temperature. Alternatively, a less volatile solvent like dichloromethane can be used, and isobutylene gas can be bubbled through the solution.
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Reaction Execution: The mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
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Workup and Neutralization: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
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Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine.
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Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-bromo-10-(tert-butoxy)decane.
Part 3: Spectral Analysis and Characterization
Thorough spectral analysis is required to confirm the identity and purity of the synthesized compound. The following are predicted key features based on the analysis of similar structures.
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¹H NMR (Proton NMR):
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δ ~3.40 ppm (t, 2H): The two protons on the carbon adjacent to the bromine atom (-CH₂Br). The triplet splitting is due to coupling with the adjacent CH₂ group.[3][15]
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δ ~3.33 ppm (t, 2H): The two protons on the carbon adjacent to the ether oxygen (-CH₂O-). The signal is a triplet due to coupling with the neighboring CH₂ group.
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δ ~1.85 ppm (p, 2H): Protons on the carbon beta to the bromine (-CH₂CH₂Br).
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δ ~1.52 ppm (p, 2H): Protons on the carbon beta to the ether oxygen (-CH₂CH₂O-).
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δ ~1.40-1.25 ppm (m, 12H): A broad multiplet corresponding to the remaining six methylene groups in the central part of the decane chain.
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δ ~1.19 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the three methyl groups of the tert-butoxy group (-C(CH₃)₃). This is a highly characteristic signal.
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¹³C NMR (Carbon NMR):
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δ ~72.5 ppm: Quaternary carbon of the tert-butyl group (O-C(CH₃)₃).
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δ ~61.0 ppm: Carbon atom attached to the ether oxygen (-CH₂O-).
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δ ~34.0 ppm: Carbon atom attached to the bromine (-CH₂Br).
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δ ~32.8 ppm: Carbon atom beta to the bromine.
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δ ~29.5-26.0 ppm: A series of peaks for the remaining methylene carbons in the chain.
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δ ~27.5 ppm: The three equivalent methyl carbons of the tert-butyl group.
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Mass Spectrometry (MS):
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Molecular Ion (M+): Expect to see a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) at m/z 292 and 294, with a characteristic ~1:1 intensity ratio.[2]
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Key Fragmentation: A prominent peak at [M-57]+ corresponding to the loss of a tert-butyl radical (•C(CH₃)₃), which is a very common fragmentation pathway for tert-butyl ethers.
-
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Infrared (IR) Spectroscopy:
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~2925 and 2855 cm⁻¹: Strong C-H stretching vibrations from the methylene and methyl groups.
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~1195 and 1080 cm⁻¹: Strong C-O-C stretching bands, characteristic of an ether linkage.
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~645 cm⁻¹: C-Br stretching vibration.
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Part 4: Applications in Research and Drug Development
The unique bifunctional nature of 1-bromo-10-(tert-butoxy)decane makes it a valuable reagent in several high-tech fields.
Surface Chemistry and Self-Assembled Monolayers (SAMs)
This molecule is an ideal candidate for constructing well-defined organic thin films.
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Surface Anchoring: The primary bromide can be used to anchor the molecule to various substrates. For example, it can react with amine- or thiol-functionalized surfaces to form stable covalent bonds.
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Spacer Unit: The ten-carbon chain acts as a flexible, hydrophobic spacer, allowing for precise control over the distance between a surface and a terminal functional group.
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Terminal Group Control: The tert-butoxy group provides a chemically inert, sterically bulky, and non-polar surface termination. This is useful for creating surfaces with low surface energy or for studying the effects of steric hindrance in molecular assemblies. Furthermore, the tert-butoxy group can be selectively cleaved under acidic conditions to expose a terminal hydroxyl group, allowing for subsequent on-surface chemical modifications.
Intermediate in Organic Synthesis and Drug Discovery
In complex molecule synthesis, it serves as a versatile building block.
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Bifunctional Linker: It is used to connect two different molecular fragments with a C₁₀ spacer. The bromo- end can be converted into a nucleophile (e.g., via a Grignard reagent) or an electrophile, while the protected alcohol end is carried through multiple synthetic steps.[16]
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Introduction of Lipophilic Chains: The long alkyl chain can be incorporated into drug candidates to increase their lipophilicity, which can be crucial for modulating properties like membrane permeability and pharmacokinetic profiles.[16][17]
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Protecting Group Strategy: The tert-butoxy group is an excellent protecting group for the corresponding alcohol (10-bromo-1-decanol). It is stable to a wide range of reaction conditions, including strongly basic, organometallic, and many oxidizing/reducing conditions, yet it can be cleanly removed with acid when the hydroxyl group is needed for a subsequent reaction.
Conclusion
1-bromo-10-(tert-butoxy)decane is a sophisticated chemical tool with significant potential for innovation. Its value lies in the orthogonal reactivity of its two terminal groups, combined with a well-defined hydrocarbon spacer. For scientists engaged in surface modification, polymer chemistry, or the synthesis of complex organic molecules, this compound offers a reliable method for introducing a C₁₀ linker with a protected hydroxyl functionality. A thorough understanding of its properties and the logic behind its synthesis is paramount for leveraging its full potential in designing the next generation of materials and therapeutics.
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